2-Chloro-4-(2-cyanophenyl)-1-butene
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Overview
Description
2-Chloro-4-(2-cyanophenyl)-1-butene is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Reactions
One significant application of related chloro-substituted butenes is in electrochemical synthesis. For instance, the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, which yields compounds similar to 2-Chloro-4-(2-cyanophenyl)-1-butene, illustrates this method's utility in producing functionally diverse molecules (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Bioactivation and Metabolism Studies
Compounds like 1-Chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene and structurally related to this compound, have been extensively studied for their metabolism and bioactivation pathways. This research is crucial in understanding the metabolic fate and potential toxicological implications of these compounds (Wang et al., 2018).
Photochemical Generation and Reactivity
Research has also been conducted on the photochemical generation and reactivity of similar compounds, like 4-hydroxy(methoxy)phenyl cation, from aromatic halides. This area of study is significant for understanding the photochemical behaviors of chloro-substituted butenes and their potential applications in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Polymerization and Material Science
Compounds like 2-Chloro-1,3-butadiene, closely related to this compound, have been used in reversible addition–fragmentation chain transfer (RAFT) polymerization. This demonstrates their potential application in the synthesis of controlled polymers with industrial relevance, such as in the production of rubbers and adhesives (Pullan, Liu, & Topham, 2013).
Stereoselective Synthesis and Stereochemistry
Studies on the stereochemistry of reactions involving chloro-substituted butenes, such as the Friedel-Crafts reaction, provide insights into the stereoselective synthesis of complex organic molecules. This aspect is crucial in the design of stereospecific pharmaceuticals and fine chemicals (Segi et al., 1982).
Mechanistic Studies in Organic Chemistry
Research on the mechanisms of reactions involving chloro-substituted butenes, such as pyrolysis and solvolysis reactions, contributes to a deeper understanding of reaction kinetics and pathways in organic chemistry (Chuchani, Hernándeza, & Martín, 1979).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron compounds interact with a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that organoboron compounds, which are similar to the compound , are involved in a variety of transformations including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Result of Action
Organoboron compounds have been used in the synthesis of various organic compounds, suggesting that they may play a role in the formation of new chemical structures .
Future Directions
The future research directions for a compound like “2-Chloro-4-(2-cyanophenyl)-1-butene” could be numerous, depending on its properties and potential applications. These could include studying its reactivity, exploring its potential uses in various industries, or investigating its environmental impact .
Properties
IUPAC Name |
2-(3-chlorobut-3-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDAUXCIXOZDLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641130 |
Source
|
Record name | 2-(3-Chlorobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-24-0 |
Source
|
Record name | 2-(3-Chlorobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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